molecular formula C13H16N2O4 B3954663 ETHYL {[4-(N-METHYLACETAMIDO)PHENYL]CARBAMOYL}FORMATE

ETHYL {[4-(N-METHYLACETAMIDO)PHENYL]CARBAMOYL}FORMATE

Cat. No.: B3954663
M. Wt: 264.28 g/mol
InChI Key: VSXYBPKTWZLCBX-UHFFFAOYSA-N
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Description

ETHYL {[4-(N-METHYLACETAMIDO)PHENYL]CARBAMOYL}FORMATE is a complex organic compound with the molecular formula C19H21N3O4. This compound is known for its unique chemical structure, which includes an ethyl ester, a carbamoyl group, and a phenyl ring substituted with an N-methylacetamido group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL {[4-(N-METHYLACETAMIDO)PHENYL]CARBAMOYL}FORMATE typically involves the reaction of ethyl formate with 4-(N-methylacetamido)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as toluene or dichloromethane and catalysts like indium triflate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve a one-pot synthesis method where the reactants are combined in a single reaction vessel. This method is efficient and cost-effective, allowing for the large-scale production of the compound. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

ETHYL {[4-(N-METHYLACETAMIDO)PHENYL]CARBAMOYL}FORMATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in the formation of various substituted carbamates .

Scientific Research Applications

ETHYL {[4-(N-METHYLACETAMIDO)PHENYL]CARBAMOYL}FORMATE is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of ETHYL {[4-(N-METHYLACETAMIDO)PHENYL]CARBAMOYL}FORMATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 2-[4-[acetyl(methyl)amino]anilino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-4-19-13(18)12(17)14-10-5-7-11(8-6-10)15(3)9(2)16/h5-8H,4H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXYBPKTWZLCBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=C(C=C1)N(C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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